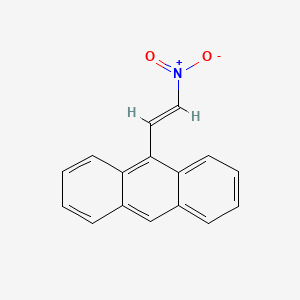

9-(2-Nitrovinyl)anthracene

描述

Contextualizing Polycyclic Aromatic Hydrocarbons in Organic Synthesis

Polycyclic aromatic hydrocarbons (PAHs) are a fundamental class of organic molecules characterized by the fusion of two or more aromatic (benzene) rings. mdpi.comresearchgate.net Their unique chemical structure, composed of sp2-hybridized carbon atoms, imparts distinct reactivity, optical, and electronic properties. mdpi.com PAHs like anthracene (B1667546) and phenanthrene (B1679779) are significant in organic chemistry due to their extended π-electron systems, which influence their stability, reactivity, and physical characteristics. fiveable.me

The arrangement of the fused rings, whether linear like in anthracene or angular as in phenanthrene, affects their properties; linear PAHs are generally more reactive. fiveable.me This reactivity makes them valuable starting materials and building blocks in the synthesis of more complex molecules. fiveable.mersc.org Methodologies such as the Diels-Alder reaction, C-H functionalization, and various cyclization reactions are employed to construct and modify PAH structures, highlighting their importance in creating novel organic materials and compounds. fiveable.mersc.orgacs.org The intrinsic luminescent properties of PAHs, particularly the anthracene core, have made them a focus for chemists in designing molecules with specific photophysical characteristics for various applications. mdpi.com

The Significance of Nitrovinyl Functionality in Organic Reactivity

A functional group is a specific arrangement of atoms within a molecule that is responsible for its characteristic chemical reactions. libretexts.orgsolubilityofthings.com The nitrovinyl group, -CH=CHNO₂, is a particularly potent functional group in organic synthesis due to the strong electron-withdrawing nature of the nitro moiety (-NO₂). youtube.comwikipedia.org This property significantly influences the reactivity of the adjacent carbon-carbon double bond (the vinyl group).

The key characteristics of the nitrovinyl functionality include:

Electron-Withdrawing Nature : The nitro group pulls electron density away from the vinyl group, making the β-carbon (the one not attached to the aromatic ring) highly electrophilic, or electron-deficient. wikipedia.org

Michael Acceptor : This electron deficiency makes nitrovinyl compounds excellent Michael acceptors, readily reacting with nucleophiles (electron-rich species) in a type of reaction known as Michael addition.

Dienophile Activity : In cycloaddition reactions like the Diels-Alder reaction, the electron-withdrawing nitro group enhances the reactivity of the double bond, making it a potent dienophile (a reagent that reacts with a conjugated diene). smolecule.com

Activation of Adjacent Bonds : The presence of the nitro group can also make the protons on the α-carbon (adjacent to the nitro group) acidic, allowing for deprotonation under certain conditions to form a nitronate intermediate. wikipedia.org

This combination of features makes the nitrovinyl group a versatile tool for forming new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide array of complex organic structures. wikipedia.orgnih.gov

Overview of 9-(2-Nitrovinyl)anthracene as a Pivotal Research Compound

This compound is a derivative of anthracene, a three-ringed PAH, featuring a nitrovinyl group at the 9-position. smolecule.com This specific arrangement combines the distinct properties of both the anthracene core and the nitrovinyl functional group, creating a molecule with unique and valuable reactivity.

The synthesis of this compound and its derivatives is often achieved through a Henry-Knoevenagel condensation reaction between a 9-anthraldehyde (B167246) and a nitroalkane. lenus.iemdpi.com The resulting compound serves as a bifunctional building block:

The anthracene moiety can act as a diene in Diels-Alder reactions. nih.govlenus.ie

The nitrovinyl group acts as a powerful dienophile or a Michael acceptor. smolecule.comlenus.ie

This duality makes this compound a key intermediate in the synthesis of complex, polycyclic structures, such as 9,10-dihydro-9,10-ethanoanthracenes. nih.govlenus.ie Furthermore, the anthracene core provides inherent fluorescence, and modifications to its structure, such as the addition of the nitrovinyl group, can tune its photophysical properties. mdpi.comrsc.org This has led to its use as a fluorescent probe for detecting specific molecules. smolecule.com

Scope and Objectives of Academic Investigations Involving this compound

Academic research on this compound is primarily focused on leveraging its unique structural and electronic properties for several key objectives:

Synthesis of Complex Molecules : A major area of investigation is its use as a versatile building block in organic synthesis. Researchers utilize this compound as a diene in Diels-Alder cycloaddition reactions to construct elaborate, three-dimensional ethanoanthracene scaffolds. nih.govlenus.ie The objective is to create libraries of novel compounds with potential applications in medicinal chemistry and materials science. nih.govmdpi.com

Development of Bioactive Compounds : There is significant interest in the biological activity of compounds derived from this compound. smolecule.com Studies have explored the antiproliferative and pro-apoptotic (cell-death-inducing) effects of its derivatives against various cancer cell lines, including Burkitt's lymphoma and chronic lymphocytic leukaemia. lenus.iemdpi.comnih.gov The goal is to identify lead compounds for the development of new therapeutics. mdpi.com

Creation of Chemical Sensors : The fluorescent properties of the anthracene core are exploited in the design of chemosensors. smolecule.com Research has demonstrated that this compound can act as a fluorescent probe, exhibiting enhanced fluorescence upon interaction with specific analytes like bisulfite ions. smolecule.com The objective is to develop sensitive and selective methods for detecting important ions and molecules.

Investigation of Photophysical Properties : Researchers study how the introduction of the nitrovinyl group and subsequent chemical transformations affect the absorption and emission properties of the anthracene core. mdpi.comrsc.org Understanding these structure-property relationships is crucial for designing new materials for optoelectronic devices, such as organic light-emitting diodes (OLEDs). smolecule.com

A summary of key research findings, particularly from Diels-Alder reactions involving this compound derivatives, is presented below.

Interactive Data Table: Selected Diels-Alder Reactions and Biological Activity

The following table summarizes the synthesis of ethanoanthracene derivatives from this compound precursors and their evaluated biological activity against cancer cell lines.

Structure

3D Structure

属性

IUPAC Name |

9-(2-nitroethenyl)anthracene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO2/c18-17(19)10-9-16-14-7-3-1-5-12(14)11-13-6-2-4-8-15(13)16/h1-11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYOMWYPUMGJROJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=C[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501308434 | |

| Record name | 9-(2-Nitroethenyl)anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501308434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58349-77-2 | |

| Record name | 9-(2-Nitroethenyl)anthracene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58349-77-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-(2-Nitroethenyl)anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501308434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 9 2 Nitrovinyl Anthracene and Its Derivatives

Advanced Strategies for 9-Anthraldehyde (B167246) Precursor Synthesis

The availability of 9-anthraldehyde and its substituted analogues is crucial for the synthesis of a diverse range of 9-(2-nitrovinyl)anthracene derivatives. Various methods have been developed to introduce the formyl group at the 9-position of the anthracene (B1667546) core, starting from commercially available anthracenes, anthrones, and anthraquinones.

Transformation of Anthracenes, Anthrones, and Anthraquinones

The most common method for the synthesis of 9-anthraldehyde is the Vilsmeier-Haack reaction, which involves the formylation of an electron-rich aromatic ring. wikipedia.orgchemeurope.com In this reaction, anthracene is treated with a formylating agent, typically generated from a substituted amide like N,N-dimethylformamide (DMF) or N-methylformanilide, and phosphorus oxychloride (POCl₃). wikipedia.orgchemeurope.comgoogle.comcambridge.org The reaction proceeds through the formation of an electrophilic chloroiminium ion, known as the Vilsmeier reagent, which then attacks the electron-rich 9-position of the anthracene ring. wikipedia.orgchemeurope.com Subsequent hydrolysis of the resulting iminium ion intermediate yields 9-anthraldehyde. wikipedia.orgchemeurope.com The use of o-dichlorobenzene as a solvent has been shown to improve the yields of this reaction. orgsyn.orggoogle.com

Anthrones can also serve as precursors for substituted 9-anthraldehydes. A key strategy involves the reaction of anthrone (B1665570) with Grignard reagents (alkyl or aryl magnesium bromides) to generate 9-substituted anthracenes in high yields. mdpi.com These substituted anthracenes can then be subjected to the Vilsmeier-Haack reaction to introduce the aldehyde functionality at the 10-position, yielding 10-substituted-9-anthraldehydes. mdpi.com

The transformation of anthraquinones to the corresponding dialdehydes has also been reported. This multi-step process involves the reaction of a substituted anthraquinone (B42736) with trimethylsulfonium (B1222738) iodide in the presence of sodium hydride to form a dispiro-oxirane derivative. google.com This intermediate is then rearranged to the 9,10-dihydro-9,10-anthracenedicarboxaldehyde (B8423847) using a Lewis acid such as boron trifluoride. google.com

Grignard Reaction Approaches for Substituted Anthracenes

The Grignard reaction is a powerful tool for the introduction of various substituents onto the anthracene core, which can then be formylated to produce a library of substituted 9-anthraldehydes. As mentioned previously, the reaction of anthrone with alkyl or aryl magnesium bromides provides an efficient route to 9-substituted anthracenes. mdpi.com For example, reaction with methylmagnesium bromide, ethylmagnesium bromide, or phenylmagnesium bromide yields the corresponding 9-methyl-, 9-ethyl-, or 9-phenylanthracene. mdpi.com These intermediates are then readily converted to the corresponding 10-substituted-9-anthraldehydes via the Vilsmeier-Haack reaction. mdpi.com

This approach allows for the systematic variation of substituents on the anthracene ring, which is crucial for studying the structure-activity relationships of the final this compound derivatives.

Direct Synthesis of this compound

The direct synthesis of this compound and its derivatives is most commonly achieved through the Henry-Knoevenagel condensation reaction. This reaction involves the base-catalyzed condensation of an aldehyde, in this case 9-anthraldehyde, with a nitroalkane, typically nitromethane (B149229). google.commdpi.com

Henry-Knoevenagel Condensation Protocols

The Henry-Knoevenagel condensation is a versatile and widely used method for the formation of carbon-carbon bonds and the synthesis of nitroalkenes. nih.govniscpr.res.incem.com

Various catalytic systems have been employed to promote the Henry-Knoevenagel condensation between 9-anthraldehyde and nitroalkanes. Piperidine (B6355638) is a commonly used base catalyst for this transformation. mdpi.comnih.gov The reaction is typically carried out by heating a mixture of the aldehyde, nitroalkane, and a catalytic amount of piperidine. mdpi.com

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, and it has been successfully applied to the Henry-Knoevenagel condensation. mdpi.comoatext.com Microwave-assisted synthesis often leads to significantly reduced reaction times and improved yields compared to conventional heating methods. mdpi.comoatext.com For instance, a comparison between piperidine-catalyzed conventional heating and a microwave-assisted method for the synthesis of (E)-9-(2-nitrovinyl)anthracenes showed that the piperidine acetate (B1210297) catalyzed method at 90°C for 1.5 hours gave significantly higher yields for some derivatives compared to the microwave method using cyclohexylamine (B46788) and acetic acid for 20 minutes. mdpi.com

The choice of catalyst and reaction conditions can be optimized to maximize the yield and purity of the desired this compound product.

The Henry-Knoevenagel condensation protocol is amenable to a wide range of substituted 9-anthraldehydes and nitroalkanes, allowing for the synthesis of a diverse library of this compound derivatives. mdpi.comnih.gov

The nature of the nitroalkane also plays a role in the reaction outcome. While nitromethane is the most common partner for the synthesis of this compound, other nitroalkanes such as nitroethane and nitropropane can be used to introduce alkyl substituents at the β-position of the nitrovinyl group. mdpi.comnih.gov This allows for further structural diversification of the final products.

The following table summarizes the yields of selected (E)-9-(2-nitrovinyl)anthracene derivatives synthesized via a piperidine-catalyzed Henry-Knoevenagel condensation.

| Entry | Aldehyde Precursor | Nitroalkane | Product | Yield (%) |

| 1 | 9-Anthraldehyde | Nitromethane | This compound | 99 |

| 2 | 10-Isopropyl-9-anthraldehyde | Nitromethane | 10-Isopropyl-9-(2-nitrovinyl)anthracene | 85 |

| 3 | 10-Phenyl-9-anthraldehyde | Nitromethane | 10-Phenyl-9-(2-nitrovinyl)anthracene | 92 |

| 4 | 10-Methyl-9-anthraldehyde | Nitromethane | 10-Methyl-9-(2-nitrovinyl)anthracene | 70 |

| 5 | 10-Bromo-9-anthraldehyde | Nitromethane | 10-Bromo-9-(2-nitrovinyl)anthracene | 72 |

| 6 | 9-Anthraldehyde | Nitroethane | 9-(2-Nitroprop-1-en-1-yl)anthracene | 73 |

Data sourced from reference mdpi.com

This data highlights the efficiency and versatility of the Henry-Knoevenagel condensation for preparing a wide array of this compound derivatives with varying substitution patterns.

Alternative Synthetic Routes for Nitrovinylanthracene Frameworks

While the primary route to (E)-9-(2-nitrovinyl)anthracene involves the Henry-Knoevenagel condensation of 9-anthraldehyde with a nitroalkane, several alternative and complementary strategies exist for constructing the core nitrovinylanthracene framework and its derivatives. mdpi.comnih.gov These methods often focus on modifying the standard condensation conditions or employing entirely different bond-forming strategies.

The Henry-Knoevenagel reaction itself can be optimized through various catalytic systems. mdpi.com One common method employs piperidine acetate as a catalyst with conventional heating. mdpi.com An alternative microwave-assisted approach utilizes cyclohexylamine and acetic acid, which can be particularly effective for certain substituted analogs. mdpi.com The choice of catalyst and reaction conditions can significantly impact the yield, with the piperidine-catalyzed method showing higher yields for compounds like (E)-9-(2-nitrovinyl)anthracene and its C-2' alkylated derivatives compared to the microwave method. mdpi.com

Beyond direct condensation, other synthetic transformations can be considered for generating the nitroalkene functionality on an anthracene scaffold. General methods for nitroalkene synthesis include the direct nitration of alkenes and alkene cross-metathesis. wikipedia.orgorganic-chemistry.org For instance, direct nitration can be achieved using reagents like nitryl iodide or iron(III) nitrate (B79036) supported on clay (Clayfen). wikipedia.org Alkene cross-metathesis, utilizing catalysts such as Grubbs' second-generation catalyst, offers a pathway to highly functionalized nitroalkenes from simpler precursors. organic-chemistry.org While not explicitly reported for 9-(2-vinyl)anthracene, these methods represent viable alternative pathways that could be adapted.

Furthermore, the synthesis of derivatives can start from precursors other than 9-anthraldehyde. The preparation of substituted 9-anthraldehydes is a key step, often achieved through Vilsmeier-Haack formylation of the corresponding anthracene derivative. mdpi.comorgsyn.org For halogenated anthracenes, a lithium-halogen exchange followed by formylation with a reagent like N-methylformanilide provides another route to the necessary aldehyde precursor. mdpi.com

The versatility of the nitrovinylanthracene framework is also demonstrated by its use as a precursor in subsequent reactions. For example, it can act as a dienophile in Diels-Alder reactions to create complex, polycyclic ethanoanthracene structures. nih.gov It can also react with sodium azide (B81097) to form triazole derivatives, showcasing the reactivity of the nitrovinyl group. mdpi.com

Table 1: Comparison of Synthetic Conditions for (E)-9-(2-nitrovinyl)anthracene and Derivatives via Henry-Knoevenagel Condensation mdpi.com

| Starting Aldehyde | Nitroalkane | Catalyst/Conditions | Product | Yield (%) |

| 9-Anthraldehyde | Nitromethane | Piperidine acetate, 90 °C, 1.5 h | (E)-9-(2-Nitrovinyl)anthracene | 99 |

| 9-Anthraldehyde | Nitroethane | Piperidine acetate, 90 °C, 1.5 h | (E)-9-(2-Nitroprop-1-en-1-yl)anthracene | 73 |

| 9-Anthraldehyde | Nitropropane | Piperidine acetate, 90 °C, 1.5 h | (E)-9-(2-Nitrobut-1-en-1-yl)anthracene | 60 |

| 9-Anthraldehyde | Nitromethane | Cyclohexylamine, acetic acid, MW, 20 min | (E)-9-(2-Nitrovinyl)anthracene | 25 |

| 9-Anthraldehyde | Nitroethane | Cyclohexylamine, acetic acid, MW, 20 min | (E)-9-(2-Nitroprop-1-en-1-yl)anthracene | 10 |

Industrial and Scalable Synthesis Considerations for Analogous Compounds

The principles guiding the synthesis of this compound are applicable to broader industrial chemical production, where efficiency, cost, and sustainability are paramount. The key reactions involved—Vilsmeier-Haack formylation, Henry-Knoevenagel condensation, and aromatic nitration—have all been subject to optimization for large-scale applications. rsc.orgnumberanalytics.comsci-hub.se

Vilsmeier-Haack Reaction: The formylation of anthracene to produce 9-anthraldehyde is a crucial step. The Vilsmeier-Haack reaction is considered a scalable and cost-effective route for the industrial production of aromatic aldehydes. google.com For industrial-scale synthesis, process optimization often involves the use of continuous flow systems, which can enhance heat transfer, improve safety, and reduce reaction times compared to batch processing. Patents describe advantageous methods where anthracene derivatives are reacted with dimethylformamide and phosphoryl chloride, followed by hydrolysis and precipitation to yield the aldehyde in high purity and yield, minimizing the need for extensive recrystallization. google.com

Knoevenagel Condensation: This condensation is a widely used, dependable, and scalable method for carbon-carbon bond formation in both academic and industrial settings. sci-hub.se Industrial applications focus on optimizing catalysts and reaction conditions to improve yields and minimize waste. While classic conditions may use organic bases like piperidine, research into heterogeneous catalysts or alternative media like ionic liquids aims to simplify product purification and catalyst recycling. sci-hub.seorganic-chemistry.org For large-scale preparations, moving from batch to continuous-flow processes can offer significant advantages in terms of safety, consistency, and throughput. rsc.org

Aromatic Nitration and Nitroalkene Synthesis: The introduction of the nitro group is a fundamental industrial process, particularly for producing intermediates for pharmaceuticals, dyes, and agrochemicals. sci-hub.se Traditional nitration methods often face challenges regarding safety and selectivity. rsc.org Modern industrial approaches increasingly utilize continuous-flow microreaction technology. rsc.org These systems allow for precise control over reaction parameters, significantly enhancing safety and often leading to higher yields and selectivity for mononitration, while also enabling strategies for recycling waste acid. rsc.org For nitroalkenes specifically, developing catalytic processes that avoid stoichiometric reagents for dehydration of the intermediate nitro-alcohol is a key consideration for sustainable, large-scale synthesis. niscpr.res.inwikipedia.org

Table 2: Industrial & Scalable Synthesis Methodologies for Analogous Reactions

| Reaction Type | Key Considerations for Scalability | Potential Advantages | Relevant Compound Class |

| Vilsmeier-Haack Formylation | Continuous flow systems, simplified precipitation/purification protocols. rsc.orggoogle.com | Enhanced heat transfer, reduced reaction times, improved safety, high purity product without extensive recrystallization. google.com | Aromatic Aldehydes |

| Knoevenagel Condensation | Use of heterogeneous catalysts, alternative solvents (e.g., ionic liquids), continuous-flow processing. rsc.orgsci-hub.seorganic-chemistry.org | Easier catalyst recycling, simplified purification, improved safety and consistency. rsc.orgsci-hub.se | α,β-Unsaturated Compounds |

| Aromatic Nitration | Continuous-flow microreactors, waste acid recycling strategies. rsc.org | High safety, high yield and selectivity, reduced environmental impact, enhanced economic benefits. rsc.org | Nitroaromatic Compounds |

Chemical Reactivity and Transformation Pathways of 9 2 Nitrovinyl Anthracene

Cycloaddition Reactions of 9-(2-Nitrovinyl)anthracene

This compound readily undergoes cycloaddition reactions, which are fundamental to its chemical reactivity. These reactions provide a powerful tool for the synthesis of diverse and structurally complex molecules. The anthracene (B1667546) moiety acts as a diene, reacting with various dienophiles to form new ring systems. This reactivity is a cornerstone of its synthetic utility.

The anthracene core of this compound serves as an effective diene in Diels-Alder reactions. nih.govresearchgate.net This [4+2] cycloaddition is a key transformation, allowing for the construction of bridged polycyclic frameworks. nih.gov The reaction involves the 9 and 10 positions of the anthracene ring system, which react with a dienophile to form a six-membered ring. nih.govresearchgate.net

Diels-Alder reactions of this compound have been successfully carried out with dienophiles such as maleic anhydride (B1165640) and maleimide (B117702). nih.govresearchgate.net These reactions lead to the formation of the corresponding cycloadducts. The reaction with maleic anhydride, for instance, yields a product incorporating the anhydride moiety into the newly formed bridged structure. nih.gov Similarly, maleimide reacts to form a nitrogen-containing bridged adduct. nih.govresearchgate.net These reactions are crucial for creating structurally diverse compounds. nih.gov

Table 1: Diels-Alder Reactions with Maleic Anhydride and Maleimide

| Diene | Dienophile | Product Type | Reference |

| This compound | Maleic Anhydride | 9,10-dihydro-9,10-ethanoanthracene (B1295376) adduct | nih.gov |

| This compound | Maleimide | 9,10-dihydro-9,10-ethanoanthracene adduct | nih.govresearchgate.net |

The reactivity of this compound with N-substituted maleimides has been a subject of detailed investigation. nih.govresearchgate.net By varying the substituent on the nitrogen atom of the maleimide, a library of different adducts can be synthesized. nih.gov These substituents can range from simple alkyl and aryl groups to more complex functional moieties. nih.govlookchem.com This approach allows for the fine-tuning of the properties of the resulting cycloadducts. The reaction of this compound with various N-substituted maleimides proceeds to give the corresponding 9-(E)-(2-nitrovinyl)-9,10-dihydro-9,10- researchgate.netorientjchem.orgepipyrroloanthracene-12,14-diones. researchgate.netnih.gov

The scope of the Diels-Alder reaction of this compound extends to a variety of other dienophiles, including acrylonitrile (B1666552) and benzyne. nih.gov The reaction with acrylonitrile introduces a cyano group into the bridged system, while the reaction with benzyne, often generated in situ, results in the formation of a benzeno-bridged adduct. nih.govresearchgate.net These reactions further demonstrate the versatility of this compound as a diene in constructing complex molecular architectures. researchgate.net

Table 2: Exploration of Diverse Dienophiles

| Diene | Dienophile | Product Type | Reference |

| This compound | Acrylonitrile | 9,10-dihydro-9,10-ethanoanthracene adduct | nih.gov |

| This compound | Benzyne | 9,10-dihydro-9,10- nih.govresearchgate.netbenzenoanthracene adduct | researchgate.net |

The Diels-Alder reactions of this compound consistently lead to the formation of 9,10-dihydro-9,10-ethanoanthracene adducts. nih.gov This tetracyclic scaffold is a common structural motif in the products of these cycloadditions. researchgate.net The structural diversity of these adducts is achieved by varying the dienophile used in the reaction. nih.govmdpi.com The substituents on the dienophile become part of the "ethano" bridge of the final product. nih.gov Single-crystal X-ray analysis has been used to confirm the structures of these novel ethanoanthracene compounds. nih.govresearchgate.net

Beyond Diels-Alder reactions, this compound and its derivatives can participate in anionic annulation reactions to construct heterocyclic scaffolds. researchgate.net These reactions often involve the nitrovinyl moiety as a key reactive partner. For instance, [3+2]-annulation reactions with nitroalkenes are a known method for the synthesis of five-membered aromatic nitrogen heterocycles. chim.it This type of reactivity opens up pathways to different classes of compounds not accessible through conventional Diels-Alder cycloadditions, highlighting the versatility of the nitrovinyl group in heterocyclic synthesis. chim.it

Diels-Alder Cycloadditions as a Diene System

Reduction Chemistry of the Nitrovinyl Moiety

The nitrovinyl group of this compound is a prime site for reduction reactions, offering pathways to various saturated and amino-functionalized anthracene derivatives. The choice of reducing agent and reaction conditions dictates the final product, allowing for selective transformations.

The conjugated double bond of the nitrovinyl group can be selectively reduced to yield 9-(2-nitroethyl)anthracene. This transformation is typically achieved using sodium borohydride (B1222165) (NaBH₄) in a suitable solvent like dichloromethane. mdpi.com This selective reduction preserves the nitro group while saturating the vinyl linkage, providing a route to compounds with a different electronic and steric profile compared to the starting material. The resulting 9-(2-nitroethyl)anthracene can serve as a precursor for further synthetic modifications. mdpi.com

Table 1: Selective Reduction of this compound

| Reactant | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| This compound | NaBH₄ | 9-(2-Nitroethyl)anthracene | 85% | mdpi.com |

For the complete reduction of the nitrovinyl group to an aminoethyl group, more powerful reducing agents are required. Alane (AlH₃), typically generated in situ from lithium aluminum hydride (LiAlH₄) and aluminum chloride (AlCl₃), is effective for this transformation. This reaction provides a direct route to 9-(2-aminoethyl)anthracene and its derivatives, which are important precursors for the synthesis of various biologically active molecules and materials. The amino group can then be further functionalized, expanding the synthetic utility of the anthracene scaffold.

Heterocyclic Ring Formation and Derivatization

The reactive nature of the nitrovinyl group in this compound makes it an excellent synthon for the construction of various heterocyclic rings fused to or substituted on the anthracene core.

The reaction of (E)-9-(2-nitrovinyl)anthracene with sodium azide (B81097) (NaN₃) in a solvent such as dimethyl sulfoxide (B87167) (DMSO) leads to the formation of 4-(anthracen-9-yl)-1H-1,2,3-triazole derivatives. mdpi.com This transformation proceeds via a [3+2] cycloaddition reaction. Interestingly, variations in reaction time can lead to different products; longer reaction times have been observed to yield a reduced version, 4-(anthracen-9-yl)-4,5-dihydro-1H-1,2,3-triazole. mdpi.com The structure of the resulting triazole has been confirmed by single-crystal X-ray analysis. mdpi.comdntb.gov.uaresearchgate.net These triazole derivatives are of interest due to their potential biological activities. mdpi.comdntb.gov.ua

Table 2: Synthesis of Triazole Derivatives

| Reactant | Reagent | Product | Reference |

|---|---|---|---|

| (E)-9-(2-Nitrovinyl)anthracene | NaN₃ in DMSO | 4-(Anthracen-9-yl)-1H-1,2,3-triazole | mdpi.com |

| (E)-9-(2-Nitrovinyl)anthracene | NaN₃ in DMSO (prolonged reaction) | 4-(Anthracen-9-yl)-4,5-dihydro-1H-1,2,3-triazole | mdpi.com |

The electron-deficient nature of the double bond in this compound facilitates its participation in annulation reactions to form fused heterocyclic systems. For instance, it can undergo reactions that lead to the formation of quinoline (B57606) and furan (B31954) rings fused to the anthracene core. nih.gov These reactions often involve multi-step sequences or domino reactions, where the nitrovinyl group acts as a key electrophilic component. The resulting polycyclic aromatic heterocycles are of significant interest in materials science and medicinal chemistry due to their unique photophysical and biological properties.

Functional Group Interconversions on the Anthracene Core

While the nitrovinyl group is the primary site of reactivity, the anthracene core itself can undergo functional group interconversions, often prior to the introduction of the nitrovinyl moiety. For example, 9-anthraldehyde (B167246), the precursor to this compound, can be synthesized from various substituted anthracenes, anthrones, and anthraquinones. mdpi.comresearchgate.net Furthermore, functional groups on the anthracene ring can be modified after the formation of the nitrovinyl derivative, provided the reaction conditions are compatible with the reactive nitrovinyl group. These transformations can include electrophilic substitution reactions like nitration and halogenation, although the presence of the deactivating nitrovinyl group can influence the regioselectivity of these reactions. numberanalytics.com Such modifications allow for the fine-tuning of the electronic and steric properties of the final molecule.

Incorporation of Oxime, Cyanovinyl, and Nitrone Systems

The core structure of this compound has been a subject of extensive modification to explore the impact of different functional groups on its chemical and biological properties. mdpi.comnih.gov Among these, the introduction of alternative unsaturated systems such as oximes, cyanovinyl groups, and nitrones at the C-9 position of the anthracene ring has been a key area of investigation. mdpi.comnih.gov These modifications aim to modulate the electronic and steric characteristics of the parent molecule, potentially leading to novel reactivity and applications.

The synthesis of these derivatives often starts from 9-anthraldehyde, a common precursor. For instance, the preparation of oxime derivatives can be achieved through condensation reactions with hydroxylamine. organic-chemistry.org Similarly, cyanovinyl analogues can be synthesized, providing a different electronic profile compared to the nitrovinyl group. nih.gov

Nitrones, which are 1,3-dipoles, represent another important class of derivatives. The synthesis of nitrones can be accomplished through various methods, including the condensation of N-substituted hydroxylamines with aldehydes or the oxidation of imines. mdpi.comresearchcommons.org Specifically, (Z)-C-(9-anthryl)-N-arylnitrones have been synthesized and studied for their reactivity in cycloaddition reactions. mdpi.com These nitrone derivatives of anthracene serve as versatile building blocks for constructing complex heterocyclic systems. researchgate.net

Stereochemical Investigations in this compound Reactions

The stereochemical outcomes of reactions involving this compound and its derivatives are of significant interest in synthetic chemistry. The planarity and steric bulk of the anthracene moiety, combined with the reactivity of the nitrovinyl group, often lead to highly selective transformations.

Diels-Alder reactions, a class of [4+2] cycloadditions, have been employed to create complex, three-dimensional structures from the relatively flat this compound system. nih.gov The stereochemistry of these reactions is governed by well-established principles like the "endo addition rule," which predicts the preferential formation of the endo product due to stabilizing secondary orbital interactions between the diene and the dienophile. skidmore.edu However, the significant steric hindrance imposed by the anthracene system can compete with these electronic effects, making the prediction of the major product challenging without experimental or computational analysis. skidmore.edu

A notable area of stereochemical investigation involves the [3+2] cycloaddition reactions of anthracene-derived nitrones with various dipolarophiles. mdpi.comresearchgate.net For example, the reaction between (Z)-C-(9-anthryl)-N-arylnitrones and (E)-3,3,3-trichloro-1-nitroprop-1-ene has been shown to be a fully regio- and stereoselective process, yielding 4-nitroisoxazolidines. researchgate.net Theoretical studies, including Density Functional Theory (DFT) calculations, have been instrumental in elucidating the reaction mechanisms and predicting the stereochemical course of these cycloadditions. mdpi.comresearchgate.net These studies often analyze the transition states to determine the thermodynamic stability of the possible products, providing a rationale for the observed stereoselectivity. skidmore.edu

Single-crystal X-ray analysis has been a crucial tool for the unambiguous determination of the stereochemical configuration of products derived from this compound reactions. smolecule.com This technique has been used to confirm the structures of various derivatives, providing definitive proof of the stereochemical outcomes of the synthetic methodologies employed. smolecule.com

Below is a table summarizing the types of reactions and the key stereochemical findings:

| Reaction Type | Reactants | Product Type | Key Stereochemical Findings |

| Diels-Alder Cycloaddition | This compound (diene) and various dienophiles (e.g., maleimides, acrylonitrile) | 9,10-Dihydro-9,10-ethanoanthracenes | The stereochemical outcome is a balance between the endo rule (electronic preference) and steric hindrance from the anthracene core. nih.govskidmore.edu |

| [3+2] Cycloaddition | (Z)-C-(9-anthryl)-N-arylnitrones and nitroalkenes | 4-Nitroisoxazolidines | The reaction proceeds with high regio- and stereoselectivity. mdpi.comresearchgate.net |

Spectroscopic and Structural Characterization Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of 9-(2-Nitrovinyl)anthracene in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework can be constructed.

The ¹H NMR spectrum of (E)-9-(2-Nitrovinyl)anthracene provides critical information about the electronic environment of the hydrogen atoms. The spectrum is characterized by signals in both the aromatic and vinylic regions. The protons of the anthracene (B1667546) core typically resonate in the aromatic region, generally between 7.5 and 8.5 ppm. The exact chemical shifts are influenced by the electron-withdrawing nature of the nitrovinyl substituent at the C9 position.

A key feature is the signals from the vinylic protons of the -CH=CHNO₂ group. These protons appear as doublets due to spin-spin coupling. The proton attached to the carbon adjacent to the anthracene ring (H-1') is expected to be a downfield singlet. For instance, in a related derivative, (E)-9-chloro-10-(2-nitrobut-1-en-1-yl)anthracene, the corresponding H-1' proton appears as a singlet at δ 8.49 ppm. mdpi.com The coupling constant (J-value) between the two vinylic protons is indicative of the double bond's stereochemistry; a large J-value (typically > 12 Hz) confirms the trans or (E)-configuration. nih.gov

Table 1: Expected ¹H NMR Data for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Anthracene H-1, H-8 | ~8.4 | d |

| Anthracene H-4, H-5 | ~8.1 | d |

| Anthracene H-10 | ~8.0 | s |

| Anthracene H-2, H-3, H-6, H-7 | ~7.5-7.7 | m |

| Vinylic H (α to ring) | ~7.5-8.5 | d |

| Vinylic H (β to ring) | ~7.9-8.0 | d |

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The anthracene core exhibits a set of signals in the aromatic region, typically between 120 and 135 ppm. The quaternary carbons at the ring junctions and the C9 carbon, which is attached to the nitrovinyl group, show distinct chemical shifts. The vinylic carbons are particularly diagnostic. The carbon atom bonded to the strongly electron-withdrawing nitro group (C-2') is significantly deshielded and appears at a lower field compared to the other vinylic carbon (C-1'). For related nitrostyrene (B7858105) compounds, the C-2' carbon signal can be found around 157.0 ppm, while the C-1' signal appears near 130.1 ppm. mdpi.com

Table 2: Expected ¹³C NMR Data for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Anthracene Quaternary Carbons | ~128-132 |

| Anthracene CH Carbons | ~122-130 |

| Vinylic C (α to ring) | ~130 |

| Vinylic C (β to ring) | ~157 |

To unambiguously assign all proton and carbon signals, especially in the crowded aromatic region, multidimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, helping to trace the connectivity within the anthracene ring protons and the vinylic protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that bears a proton.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds. It is crucial for identifying the quaternary carbons and for confirming the connection of the nitrovinyl group to the C9 position of the anthracene core by showing a correlation between the vinylic protons and the C9 carbon. The use of these techniques has been confirmed for the structural elucidation of related anthracene derivatives. nih.gov

Single-Crystal X-ray Diffraction for Solid-State Structure Elucidation

Single-crystal X-ray diffraction provides the most definitive structural information in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound itself is not widely reported, analysis of the closely related derivative, (E)-9-chloro-10-(2-nitrobut-1-en-1-yl)anthracene, offers significant insights. mdpi.com

The X-ray analysis of this derivative confirmed the (E)-configuration of the nitrovinyl unit. mdpi.com This stereochemistry is a result of the synthetic route, typically a Henry-Knoevenagel condensation. mdpi.com Furthermore, the crystal packing reveals significant π-π stacking interactions between the anthracene rings of adjacent molecules. mdpi.com It is highly probable that this compound adopts a similar planar conformation and exhibits comparable π-π stacking in its crystalline form, which influences its solid-state optical and electronic properties.

Vibrational Spectroscopy (IR and Raman) for Molecular Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule, providing a unique "fingerprint."

The IR spectrum of this compound is expected to show strong characteristic bands for the nitro group. These include an asymmetric stretching vibration (ν_as(NO₂)) typically found in the range of 1500-1560 cm⁻¹ and a symmetric stretching vibration (ν_s(NO₂)) in the 1335-1365 cm⁻¹ range for conjugated nitroalkenes.

Other significant expected vibrations include the C=C stretching of the vinyl group, which is often observed around 1620-1650 cm⁻¹. The spectrum will also be rich in bands corresponding to the aromatic C-H and C=C stretching and bending modes of the anthracene skeleton. The out-of-plane C-H bending vibrations are particularly useful for confirming the substitution pattern.

Raman spectroscopy provides complementary information. The symmetric stretching of the nitro group and the stretching of the C=C double bond typically give rise to strong Raman signals. The aromatic ring vibrations of the anthracene core are also prominent in the Raman spectrum. For the parent anthracene molecule, distinctive Raman bands are observed at 401, 756, 1164, 1403, and 1563 cm⁻¹. researchgate.net

Electronic Absorption and Emission Spectroscopy for Chromophore Characterization

Electronic spectroscopy provides insight into the conjugated π-electron system of this compound.

The UV-Visible absorption spectrum is dominated by the electronic transitions of the anthracene chromophore. Anthracene and its derivatives typically display a series of characteristic absorption bands corresponding to π→π* transitions. nih.gov For 9-substituted anthracenes, these bands are often observed in the range of 340-400 nm. nih.govscirp.org The conjugation with the nitrovinyl group can cause a red-shift (bathochromic shift) of these absorption maxima compared to unsubstituted anthracene. scirp.org

This compound is also known for its fluorescent properties. smolecule.com Upon excitation at a wavelength corresponding to one of its absorption bands, the molecule emits light at a longer wavelength. The fluorescence of anthracene derivatives typically appears as a structured emission band in the blue region of the spectrum. beilstein-journals.orgnih.gov The unique electronic structure and resulting photophysical properties make this compound valuable in various research applications, including as a fluorescent probe. smolecule.com The emission properties can be sensitive to the molecular environment, a characteristic that is exploited in sensing applications.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for the characterization of this compound, providing definitive confirmation of its molecular weight and offering detailed insights into its structural composition through the analysis of its fragmentation patterns. The molecular formula of this compound is C₁₆H₁₁NO₂, which corresponds to a molecular weight of approximately 249.26 g/mol . bldpharm.comchemscene.com Mass spectrometric analysis, typically using electron ionization (EI-MS), corroborates this molecular weight.

In a typical mass spectrum of this compound, the molecular ion peak (M⁺) is observed at a mass-to-charge ratio (m/z) of 249. Due to the highly conjugated and stable aromatic nature of the anthracene core, this molecular ion peak is generally expected to be prominent. libretexts.org The energetic molecular ions undergo predictable fragmentation processes, yielding a series of characteristic fragment ions that are diagnostic for the compound's structure.

The fragmentation of this compound is primarily dictated by the lability of the nitrovinyl substituent attached to the stable anthracene ring. The most significant fragmentation pathways involve the cleavage of the nitro group and the vinyl linker.

Key fragmentation pathways include:

Loss of the Nitro Group (NO₂): A common fragmentation for nitroaromatic compounds is the cleavage of the C-N bond, resulting in the loss of a nitrogen dioxide radical (•NO₂), which has a mass of 46 Da. This process leads to the formation of a major fragment ion at m/z 203. This ion, [C₁₆H₁₁]⁺, corresponds to the 9-vinylanthracene (B1293765) cation.

Loss of Nitric Oxide (NO): Another characteristic fragmentation pathway for nitro compounds involves rearrangement and subsequent loss of a nitric oxide radical (•NO), with a mass of 30 Da. This would produce a fragment ion at m/z 219.

Formation of the Anthracenyl Cation: A very stable fragment observed in the mass spectra of 9-substituted anthracenes corresponds to the anthracenyl moiety. Cleavage of the bond between the anthracene ring and the nitrovinyl group leads to the loss of the •C₂H₂NO₂ radical (mass 73 Da), resulting in the formation of the stable anthracenyl cation ([C₁₄H₉]⁺) at m/z 177. Often, a peak at m/z 178 is also observed, corresponding to the even more stable anthracene radical cation ([C₁₄H₁₀]⁺˙), which can be formed through rearrangement and hydrogen transfer. nist.gov The high stability of the anthracene aromatic system makes this a favorable fragmentation pathway. libretexts.org

Further Fragmentation: The fragment ion at m/z 177 can further lose acetylene (B1199291) (C₂H₂), a common fragmentation pattern for polycyclic aromatic hydrocarbons, to produce an ion at m/z 151.

The analysis of these characteristic ions allows for the unambiguous identification of this compound and helps to distinguish it from its isomers and related compounds.

Below is a table summarizing the expected principal ions and their proposed assignments in the electron ionization mass spectrum of this compound.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Fragment Ion | Formula | Lost Fragment |

|---|---|---|---|

| 249 | Molecular Ion [M]⁺ | [C₁₆H₁₁NO₂]⁺ | - |

| 203 | [M - NO₂]⁺ | [C₁₆H₁₁]⁺ | •NO₂ |

| 177 | Anthracenyl Cation | [C₁₄H₉]⁺ | •C₂H₂NO₂ |

This detailed fragmentation analysis, derived from established principles of mass spectrometry, is essential for the structural elucidation and confirmation of synthesized this compound. ajgreenchem.comlibretexts.org

Computational and Theoretical Studies of 9 2 Nitrovinyl Anthracene

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. nih.gov By approximating the complex many-electron wavefunction with the simpler electron density, DFT offers a balance of accuracy and computational cost, making it suitable for medium to large systems like 9-(2-nitrovinyl)anthracene.

DFT calculations are employed to optimize the ground state geometry, revealing key structural parameters such as bond lengths and angles. For anthracene (B1667546) derivatives, a critical aspect is the planarity of the substituent relative to the aromatic system. In related compounds like 9-nitroanthracene, DFT studies have shown that steric hindrance forces the nitro group to be non-planar with the anthracene core, which reduces π-conjugation. A similar effect is expected in this compound due to the bulky vinylnitro group at the sterically crowded 9-position.

Furthermore, DFT is used to calculate fundamental electronic properties. researchgate.net These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter, indicating the molecule's kinetic stability and electronic excitation potential. researchgate.netresearchgate.net A smaller gap generally corresponds to higher reactivity. DFT methods can also map the distribution of these frontier orbitals, identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) sites within the molecule, which is fundamental to understanding its chemical behavior. researchgate.net

Table 1: Typical Parameters for DFT Calculations of Anthracene Derivatives

| Parameter | Description | Common Selection |

|---|---|---|

| Functional | The approximation used for the exchange-correlation energy. | B3LYP, CAM-B3LYP, ωB97XD |

| Basis Set | The set of mathematical functions used to build the molecular orbitals. | 6-31G(d,p), 6-311++G(d,p), cc-pVTZ |

| Solvation Model | An optional model to simulate the effects of a solvent. | Polarizable Continuum Model (PCM) |

| Calculation Type | The goal of the computation. | Geometry Optimization, Frequency Calculation, Electronic Properties |

Frontier Molecular Orbital (FMO) Theory in Reaction Regioselectivity

Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, simplifies chemical reactivity to the interaction between the HOMO of one reactant and the LUMO of another. numberanalytics.comlibretexts.org This theory is particularly effective in explaining the outcomes of pericyclic reactions, such as the Diels-Alder reaction, a characteristic reaction of the anthracene core. numberanalytics.comethz.ch

In the context of this compound acting as a diene in a Diels-Alder reaction, its reactivity and regioselectivity are governed by the energies and coefficients of its frontier orbitals and those of the reacting dienophile. researchgate.net The reaction is favored when the HOMO of the diene (or dienophile) and the LUMO of the dienophile (or diene) have a small energy gap and compatible symmetry for effective overlap. numberanalytics.com

The nitrovinyl group is strongly electron-withdrawing, which significantly lowers the energy of both the HOMO and LUMO of the anthracene system compared to unsubstituted anthracene. This modification influences whether the reaction will proceed via a normal or inverse-electron-demand Diels-Alder pathway. FMO theory serves as a predictive tool for determining which of the possible regioisomeric products will be favored by analyzing the orbital coefficients at the reacting centers (the 9- and 10-positions of the anthracene core). researchgate.net The favored pathway is the one that maximizes the bonding interaction between the atoms with the largest HOMO and LUMO coefficients.

Table 2: FMO Interactions in a Normal-Electron-Demand Diels-Alder Reaction

| Reactant A (Diene) | Reactant B (Dienophile) | Primary Interaction | Result |

|---|---|---|---|

| HOMO | LUMO | Stabilizing bonding interaction | Reaction is favorable |

Molecular Dynamics Simulations for Conformational Analysis

While DFT calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, revealing accessible conformations, molecular flexibility, and the influence of the environment (like a solvent) on the structure. nih.govchemrxiv.org

For a molecule like this compound, MD simulations can explore the rotational freedom around the single bond connecting the vinyl group to the anthracene ring. This analysis helps determine the most populated conformations in solution and the energy barriers between them. The flexibility of the molecule is crucial as it can adopt multiple conformations, a property that is key to its function and reactivity. chemrxiv.org

MD simulations are also invaluable for studying reaction dynamics. Research has shown that MD simulations can be used to investigate the Diels-Alder reactions of this compound within confined spaces, such as inside carbon nanotubes. researchgate.net These simulations revealed that the confined environment could alter the preferred reaction pathway, leading to different products than those favored in a bulk solution. researchgate.net By tracking the positions of reactants over time, MD provides insights into how intermolecular interactions and steric constraints guide the reaction trajectory. researchgate.net

Table 3: Common Settings for Molecular Dynamics (MD) Simulations

| Parameter | Description | Typical Value/Method |

|---|---|---|

| Force Field | A set of parameters describing the potential energy of the system. | CHARMM, AMBER, GAFF |

| Ensemble | The statistical mechanical ensemble defining the thermodynamic state. | NVT (Canonical), NPT (Isothermal-Isobaric) |

| Temperature | The simulated temperature of the system. | 300 K (Room Temperature) |

| Time Step | The integration time step for solving the equations of motion. | 1-2 femtoseconds (fs) |

| Simulation Length | The total duration of the simulation. | Nanoseconds (ns) to microseconds (µs) |

Elucidating Reaction Mechanisms and Transition States

A central goal of computational chemistry is to map the entire energy landscape of a chemical reaction, from reactants to products. This involves locating and characterizing transition states—the high-energy, transient structures that represent the energy maximum along a reaction coordinate. numberanalytics.comsolubilityofthings.com The energy of the transition state relative to the reactants defines the activation energy, which governs the reaction rate. numberanalytics.com

For reactions involving this compound, such as Diels-Alder cycloadditions, computational methods are used to find the geometry of the transition states for different possible pathways (e.g., endo vs. exo, or addition across different positions of the anthracene core). researchgate.net Techniques like the synchronous transit-guided quasi-Newton (STQN) method are employed to locate these saddle points on the potential energy surface. researchgate.net

Once a transition state is located, frequency calculations are performed to confirm it is a true first-order saddle point, characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. Comparing the calculated activation energies for competing pathways allows chemists to predict which product will form fastest, providing a mechanistic explanation for the observed selectivity of the reaction. researchgate.net These studies often reveal that the reaction proceeds through a concerted but asynchronous mechanism, where bond formation does not occur to the same extent in the transition state.

Table 4: Computational Methods for Transition State Elucidation

| Method | Purpose |

|---|---|

| Potential Energy Surface (PES) Scan | To initially explore the reaction coordinate and estimate the transition state region. |

| Synchronous Transit-Guided Quasi-Newton (STQN) | To locate the transition state structure. |

| Nudged Elastic Band (NEB) | To find the minimum energy path between reactants and products. |

| Intrinsic Reaction Coordinate (IRC) | To confirm that a located transition state connects the correct reactants and products. |

Quantitative Structure-Activity Relationship (QSAR) Modeling (excluding biological data)

Quantitative Structure-Activity Relationship (QSAR) models are statistical methods that aim to correlate the chemical structure of compounds with a specific property or activity. oecd.orgderpharmachemica.com While widely used for predicting biological activity, QSAR can also be applied to model non-biological endpoints such as physicochemical properties (e.g., solubility, boiling point) or chemical reactivity. oecd.orgresearchgate.net

A QSAR model is built by first calculating a set of numerical values, known as molecular descriptors, that encode structural, electronic, or physicochemical features of a series of molecules. These descriptors are then used as independent variables in a statistical model to predict a dependent variable (the property of interest).

For a series of substituted this compound derivatives, a QSAR model could be developed to predict a property like the rate constant of a specific reaction or a physicochemical characteristic. The process would involve:

Data Set Assembly: Compiling a set of related molecules with experimentally measured values for the property of interest.

Descriptor Calculation: Computing a wide range of descriptors for each molecule, such as steric parameters (e.g., molecular volume), electronic parameters (e.g., calculated dipole moment, HOMO/LUMO energies), and topological indices.

Model Building: Using statistical techniques like Multiple Linear Regression (MLR) or machine learning algorithms to create a mathematical equation linking the descriptors to the property. derpharmachemica.com

Validation: Rigorously testing the model's predictive power using internal and external validation techniques to ensure it is robust and not a result of chance correlation. mdpi.com

Although specific QSAR studies focusing on non-biological properties of this compound are not prominent in the surveyed literature, the methodology provides a valid framework for future research to predict the properties of novel derivatives without the need for synthesis and experimental testing.

Table 5: Outline for Building a Non-Biological QSAR Model

| Step | Action | Example |

|---|---|---|

| 1. Define Endpoint | Select a non-biological property to model. | Rate of Diels-Alder reaction, solubility in a specific solvent. |

| 2. Select Molecules | Choose a training set of related compounds. | A series of this compound derivatives with different substituents. |

| 3. Calculate Descriptors | Generate numerical representations of the structures. | HOMO/LUMO energies, molecular weight, polar surface area, dipole moment. |

| 4. Develop Model | Create a statistical relationship. | Property = c0 + c1(Descriptor1) + c2(Descriptor2) + ... |

| 5. Validate Model | Test the model's predictive ability. | Use a separate test set of molecules not included in model development. |

Applications of 9 2 Nitrovinyl Anthracene in Advanced Materials and Chemical Synthesis

Contributions to Organic Electronics Research and Optoelectronic Materials

The anthracene (B1667546) moiety is a well-established building block in organic electronics due to its rigid, planar, and π-conjugated structure, which facilitates strong intermolecular interactions and favorable charge transport properties. rsc.org Anthracene and its derivatives have been extensively investigated for their applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). rsc.orgrsc.org

Anthracene derivatives are renowned for their use as highly efficient blue-emitting materials in OLEDs. rsc.orgrsc.org Their molecular structure provides high photoluminescence quantum yields, and substitutions on the anthracene core can be used to tune the emission color and enhance device performance. rsc.org Specifically, the development of stable and efficient deep-blue emitters is crucial for full-color displays and solid-state lighting. rsc.org While a wide array of anthracene derivatives have been synthesized for this purpose, the specific role of 9-(2-nitrovinyl)anthracene as an emitter is less documented in dedicated OLED studies. However, the foundational photophysical properties of the anthracene core suggest its potential utility. The efficiency of fluorescent OLEDs can be enhanced through a process known as triplet-triplet annihilation, a mechanism where anthracene derivatives are often employed. researchgate.netacs.org

Photochemical Investigations and Light-Driven Transformations

The photochemistry of this compound is dominated by the characteristic reactions of its anthracene core and influenced by its vinyl substituent. Upon absorption of light, anthracene derivatives can undergo several transformations, making them useful for photo-responsive applications. rsc.org

One of the most characteristic photochemical reactions of anthracene and its 9-substituted derivatives is the reversible [4+4] cycloaddition. researchgate.netmdpi.com When irradiated with UV light, typically at wavelengths longer than 300 nm, two anthracene molecules align and react to form a dimer. researchgate.netrsc.org This process links the central rings of the two molecules, effectively creating a new, non-fluorescent structure. researchgate.net This dimerization can be reversed either by exposure to shorter wavelength UV light (<300 nm) or by heating, which restores the original anthracene monomers. rsc.org This reversibility is a key feature for applications in dynamic materials. Studies on various 9-vinyl substituted anthracenes have shown they undergo this characteristic photodimerization. researchgate.net

Triplet-triplet annihilation (TTA) is a photophysical process that allows for the conversion of lower-energy light to higher-energy light, a phenomenon known as photon upconversion. nih.gov Anthracene derivatives are benchmark molecules for studying and utilizing TTA. researchgate.netacs.org The process begins when a sensitizer molecule absorbs light and transfers its energy to an annihilator (the anthracene derivative), promoting it to an excited triplet state. When two of these triplet-excited annihilator molecules interact, they can pool their energy to generate one molecule in a higher-energy excited singlet state, which then emits a photon of higher energy (shorter wavelength) than the light initially absorbed. nih.gov This mechanism is a key strategy to boost the efficiency of fluorescent OLEDs beyond their theoretical limits. researchgate.netacs.org The efficiency of TTA is dependent on factors like the triplet state lifetime and the ability of triplet excitons to diffuse and interact within the material. acs.org

Design of Reversible Polymer Systems and Crosslinking Applications

The reversible photodimerization of the anthracene moiety is a powerful tool for creating "smart" polymer systems. By incorporating anthracene derivatives into polymer chains, it is possible to create materials that can be crosslinked using UV light. researchgate.netresearchgate.net This photo-crosslinking, based on the [4+4] cycloaddition of anthracene groups on adjacent polymer chains, transforms the material from a soluble or meltable state to a solid, crosslinked network. rsc.org

The process is reversible; exposure to a different wavelength of light or heat can break the dimer bonds, de-crosslinking the polymer and returning it to its original state. rsc.org This capability allows for the development of advanced materials with a range of functionalities:

Self-healing materials: Damage in a crosslinked polymer can be "healed" by applying heat or light to cleave the dimer bonds, allowing the material to flow and fill the crack, followed by re-exposure to UV light to re-form the crosslinks. researchgate.net

Recyclable thermosets: Thermoset plastics, which are typically not recyclable due to their permanent crosslinked structure, can be made recyclable by using reversible anthracene crosslinks. rsc.org

Photo-patterning: The ability to selectively crosslink areas of a polymer film with light allows for precise patterning and fabrication of microstructures.

Strategic Precursors in Medicinal Chemistry Research Scaffolds

Beyond materials science, this compound has emerged as a valuable scaffold in medicinal chemistry, particularly in the development of novel anti-cancer agents. nih.govnih.gov The (E)-9-(2-nitrovinyl)anthracene structure has been identified as a pharmacophore with relevant anticancer activity. nih.gov

Research has demonstrated that this compound and its derivatives exhibit potent antiproliferative effects against various cancer cell lines. nih.govresearchgate.net For instance, they have shown high efficacy in killing cells from Chronic Lymphocytic Leukaemia (CLL), the most common leukemia in developed countries, and Burkitt's Lymphoma (BL). nih.gov Furthermore, this compound serves as a versatile starting material (precursor) for synthesizing more complex molecules through reactions like the Diels-Alder cycloaddition, leading to the creation of novel ethanoanthracene structures with significant pro-apoptotic (cell-killing) effects in cancer cells. nih.govresearchgate.net

| Compound | Cell Line | Cancer Type | IC₅₀ (μM) |

|---|---|---|---|

| 19a | MUTU-I | Burkitt's Lymphoma | 3 |

| 19a | DG-75 | Burkitt's Lymphoma | 1.5 |

| 19g | HG-3 | Chronic Lymphocytic Leukaemia | 0.17 |

| 19g | PGA-1 | Chronic Lymphocytic Leukaemia | 1.3 |

IC₅₀ represents the concentration of a drug that is required for 50% inhibition in vitro. nih.gov

Development of Anthracene-Based Frameworks for Biological Systems

Anthracene and its derivatives are a significant class of compounds that have been explored for various biochemical applications due to their unique fluorescent properties and reactivity. mdpi.com Modifications at the 9 and 10 positions of the anthracene ring can alter properties like fluorescence quantum yield and lipophilicity, making them suitable as probes in biological systems. mdpi.com The introduction of specific substituents can yield molecules designed for applications such as bioimaging and as chemical traps for reactive oxygen species. mdpi.com

Within this context, this compound has been identified as a key pharmacophore in the development of frameworks targeting certain cancers. The (E)-9-(2-nitrovinyl)anthracene structure is considered a scaffold with relevant anticancer activity. mdpi.com Research has focused on synthesizing a range of (E)-9-(2-nitrovinyl)anthracenes to evaluate their potential as antiproliferative compounds, particularly in B-cell malignancies like Chronic Lymphocytic Leukaemia (CLL) and Burkitt's Lymphoma (BL). mdpi.com

Studies have demonstrated that specific (E)-9-(2-nitrovinyl)anthracene derivatives exhibit potent antiproliferative effects in cancer cell lines. mdpi.com For instance, certain compounds in this series were found to cause more than 90% inhibition at a 10 μM concentration in both chemosensitive and chemoresistant BL cell lines. mdpi.com The pro-apoptotic effects of the most potent of these compounds were also confirmed in CLL cell lines. mdpi.com This line of research aims to optimize the core structure of nitrovinylanthracenes for further investigation as potential novel chemotherapeutics. mdpi.com The underlying mechanisms for their selective cancer cell toxicity are diverse and may include topoisomerase inhibition, DNA alkylation, or inhibition of tubulin polymerization. mdpi.com

| Compound Series | Target Malignancy | Key Findings |

| (E)-9-(2-nitrovinyl)anthracenes | Burkitt's Lymphoma (BL) | Identified as a potent antiproliferative agent; induced apoptosis in BL cell lines. mdpi.com |

| (E)-9-(2-nitrovinyl)anthracenes | Chronic Lymphocytic Leukaemia (CLL) | Demonstrated potent antiproliferative activity and pro-apoptotic effects in CLL cell lines. mdpi.com |

Development of Novel Fluorescent Probes for Chemical Transformations

The inherent fluorescence of the anthracene moiety makes it a valuable component in the design of fluorogenic probes. nii.ac.jp These probes are molecules that exhibit low or no fluorescence but become highly fluorescent upon a specific chemical transformation. nii.ac.jpfao.org This "turn-on" mechanism is highly sensitive for monitoring the progress of chemical reactions, as it allows for the detection of even low concentrations of the product against a dark background. nii.ac.jp

The strategy for creating such probes involves linking the fluorescent anthracene core to a functional group that quenches its fluorescence. nii.ac.jp Functional groups like α,β-unsaturated compounds can act as quenchers. nii.ac.jp this compound, which contains an α,β-unsaturated nitroalkene group attached to the anthracene core, fits this design principle. When the quenching group is transformed in a chemical reaction, the fluorescence of the anthracene is restored, signaling that the reaction has occurred. nii.ac.jp This approach has been used to develop probes for various chemical transformations, including C-C bond-forming reactions. nii.ac.jp The resulting reaction products can show more than a 1000-fold increase in fluorescence compared to the initial probe. nii.ac.jp

A specific application of this principle is the development of a novel fluorescent probe for the detection of bisulfite anions based on (E)-9-(2-nitrovinyl)anthracene. nih.gov This probe demonstrates high selectivity and sensitivity for bisulfite. nih.gov In the presence of bisulfite anions (HSO₃⁻), the probe's fluorescence intensity is significantly enhanced. nih.gov This transformation is visually apparent, with the solution changing from yellow to colorless and the fluorescence changing from non-existent to a distinct blue under a UV lamp. nih.gov The probe has a low detection limit of 6.30 μM and has been successfully applied to detect bisulfite levels in sugar samples, showcasing its practical utility. nih.gov

| Probe Base Compound | Analyte | Principle of Detection |

| 9-Anthracene derivatives with quenching groups (e.g., α,β-unsaturated systems) | Various reactants | Chemical transformation of the quenching group restores anthracene fluorescence. nii.ac.jpfao.org |

| (E)-9-(2-Nitrovinyl)anthracene | Bisulfite anions (HSO₃⁻) | Addition of bisulfite to the nitrovinyl group enhances fluorescence, enabling colorimetric and fluorescent detection. nih.gov |

Future Research Directions and Unexplored Avenues for 9 2 Nitrovinyl Anthracene

Integration in Advanced Catalytic Systems

The unique electronic and structural characteristics of 9-(2-Nitrovinyl)anthracene make it a compelling candidate for integration into advanced catalytic systems. The electron-withdrawing nature of the nitrovinyl group, coupled with the extended π-system of the anthracene (B1667546) core, suggests its potential utility in several catalytic applications.

Future research should focus on harnessing the reactivity of the nitrovinyl group, a known Michael acceptor, in organocatalysis. wikipedia.org The development of asymmetric catalytic reactions where this compound serves as a key substrate could lead to the synthesis of novel chiral compounds with significant biological or material properties. Furthermore, the anthracene moiety itself can be explored as a scaffold for designing novel ligands for transition metal catalysis. The potential for π-stacking interactions with other aromatic substrates or catalysts could lead to unique reactivity and selectivity.

Another promising avenue lies in photocatalysis. Anthracene and its derivatives are well-known for their photophysical properties, including their ability to participate in photoinduced electron transfer processes. mdpi.com Investigating the photocatalytic activity of this compound, either on its own or as a component in a larger catalytic system, could open doors to new light-driven organic transformations.

Table 1: Potential Catalytic Applications of this compound

| Catalytic System | Potential Role of this compound | Research Focus |

| Organocatalysis | Michael Acceptor | Development of asymmetric Michael additions. |

| Transition Metal Catalysis | Ligand Scaffold | Synthesis of novel anthracene-based ligands. |

| Photocatalysis | Photosensitizer/Substrate | Exploration of light-driven organic reactions. |

Supramolecular Assembly and Nanomaterial Fabrication

The planar and aromatic nature of the anthracene core in this compound provides a strong impetus for its use in supramolecular chemistry and the bottom-up fabrication of novel nanomaterials. The potential for π-π stacking interactions is a key driver for self-assembly processes.

Future investigations could explore the formation of supramolecular polymers and gels driven by non-covalent interactions between this compound molecules. nih.govrsc.org The introduction of the polar nitrovinyl group could influence the packing and morphology of these self-assembled structures, leading to materials with tunable optical and electronic properties.

Furthermore, this compound could serve as a building block for the construction of more complex supramolecular architectures, such as metal-organic frameworks (MOFs) and coordination polymers. The nitro group could potentially act as a coordination site for metal ions, leading to the formation of porous materials with applications in gas storage, separation, and catalysis. The inherent fluorescence of the anthracene unit could also be exploited to create luminescent nanomaterials for sensing and imaging applications.

Table 2: Avenues in Supramolecular Assembly and Nanomaterial Fabrication

| Area | Concept | Potential Application |

| Supramolecular Polymers | Self-assembly via π-π stacking. | Organic electronics, stimuli-responsive materials. |

| Metal-Organic Frameworks | Coordination with metal ions. | Gas storage, catalysis, sensing. |

| Fluorescent Nanomaterials | Harnessing intrinsic fluorescence. | Bioimaging, chemical sensors. |

Green Chemistry Approaches to Synthesis and Derivatization

The development of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. Future research on this compound should prioritize the adoption of green chemistry principles for its synthesis and subsequent derivatization.

Current synthetic routes often rely on traditional methods that may involve hazardous solvents and reagents. orgsyn.org Exploring alternative, greener synthetic strategies is crucial. This includes the investigation of solvent-free reaction conditions, mechanochemical synthesis, and the use of microwave-assisted organic synthesis to reduce reaction times and energy consumption. nih.govresearchgate.net For instance, the Henry reaction, a common method for synthesizing nitroalkenes, could be adapted to solvent-free or mechanochemical conditions. wikipedia.org

Furthermore, the development of green methods for the derivatization of this compound will expand its utility. This could involve catalytic methods for the reduction of the nitro group to an amine or participation in cycloaddition reactions, such as the Diels-Alder reaction, under green conditions. orientjchem.orgresearchgate.net Such transformations would provide access to a wider range of functionalized anthracene derivatives with diverse applications.

Table 3: Green Chemistry Strategies for this compound

| Green Chemistry Approach | Application | Potential Benefits |

| Solvent-Free Synthesis | Synthesis of the parent compound and its derivatives. | Reduced waste, lower environmental impact. |

| Mechanochemistry | Grinding-based reactions for synthesis. | Avoidance of bulk solvents, high efficiency. |

| Microwave-Assisted Synthesis | Accelerated synthesis and derivatization. | Reduced reaction times, lower energy consumption. |

Interdisciplinary Research with Emerging Scientific Fields

The unique combination of a fluorescent aromatic core and a reactive nitroalkene functionality in this compound opens up exciting possibilities for interdisciplinary research, bridging chemistry with materials science, biology, and analytical sciences.

One of the most promising areas is in the development of advanced chemosensors. It has already been demonstrated that this compound can act as a fluorescent probe for the detection of bisulfite anions. Future work could expand on this by designing and synthesizing a library of derivatives with tailored selectivity for other environmentally or biologically important analytes. researchgate.net The sensitivity of the anthracene fluorescence to its local environment can be exploited for this purpose.